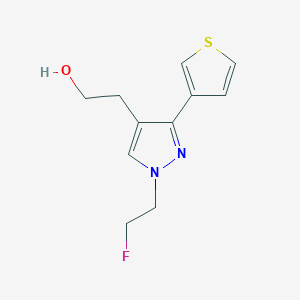
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H13FN2OS and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative and an alpha, beta-unsaturated ketone, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions, often using reagents like 2-fluoroethyl iodide under basic conditions.
Thiophene Substitution: The thiophene group is incorporated through various methods, such as direct thiophene substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In industrial settings, the production methods are often scaled up using continuous flow reactors to optimize yield and reduce reaction times. Solvent choices, temperature control, and purification steps are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation methods with catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution on the thiophene ring can occur with various electrophiles.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Sulfuric acid (H2SO4) or nitrating agents for electrophilic substitution reactions.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The hydrogenated pyrazole derivative.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Biology: It is investigated for its interactions with biological macromolecules, contributing to the development of bioconjugates and bioactive compounds.
Medicine: Potential use in drug discovery due to its unique structural features, which may offer new pharmacophores for targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action: The specific mechanism by which 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluoroethyl group and the thiophene moiety could enhance its binding affinity and selectivity for particular molecular targets.
Comparison with Similar Compounds
Similar Compounds: 2-(1-(2-Chloroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol, 2-(1-(2-Bromoethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol.
Uniqueness: The presence of the fluoroethyl group distinguishes 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol from its chloroethyl and bromoethyl analogs. Fluorine often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable modification in medicinal chemistry.
This compound is fascinating due to its synthetic versatility, rich chemistry, and wide-ranging applications. Whether it's in the lab or on an industrial scale, this compound holds significant promise.
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2OS/c12-3-4-14-7-9(1-5-15)11(13-14)10-2-6-16-8-10/h2,6-8,15H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCVWRPOLLSMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CCO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















